molecular formula C24H24N4O5S2 B11615516 6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 624725-93-5

6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B11615516
CAS No.: 624725-93-5
M. Wt: 512.6 g/mol
InChI Key: HLAOUQAQTYIYEI-PDGQHHTCSA-N
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Description

6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the furan-2-ylmethylamine, followed by its reaction with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under basic conditions to form the intermediate. This intermediate is then reacted with 2-thioxothiazolidin-4-one in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrido[1,2-a]pyrimidine moiety can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.

    Substitution: The thioxothiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrido[1,2-a]pyrimidine moiety can yield dihydropyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the pyrido[1,2-a]pyrimidine moiety can form hydrogen bonds with amino acid residues. The thioxothiazolidinone ring can interact with thiol groups in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with a similar furan ring structure.

    7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Thioxothiazolidin-4-one: A compound with a similar thioxothiazolidinone ring structure.

Uniqueness

6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of multiple functional groups, which allows it to interact with a wide range of biological targets

Properties

624725-93-5

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H24N4O5S2/c1-15-8-9-19-26-21(25-13-16-6-5-11-33-16)17(22(31)28(19)14-15)12-18-23(32)27(24(34)35-18)10-4-2-3-7-20(29)30/h5-6,8-9,11-12,14,25H,2-4,7,10,13H2,1H3,(H,29,30)/b18-12-

InChI Key

HLAOUQAQTYIYEI-PDGQHHTCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC4=CC=CO4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC4=CC=CO4)C=C1

Origin of Product

United States

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